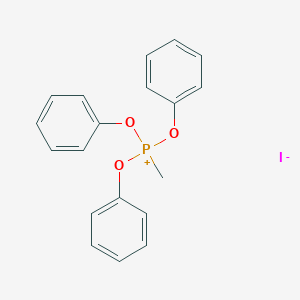

Methyltriphenoxyphosphonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl(triphenoxy)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3P.HI/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTOBGBZBCELGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938707 | |

| Record name | Methyl(triphenoxy)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17579-99-6 | |

| Record name | Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17579-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenoxyphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017579996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(triphenoxy)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenoxyphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyltriphenoxyphosphonium Iodide from Triphenyl Phosphite

This whitepaper provides a comprehensive overview of the synthesis of methyltriphenoxyphosphonium iodide, a versatile phosphonium (B103445) salt, from the reaction of triphenyl phosphite (B83602) and methyl iodide. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a quaternary phosphonium salt with significant applications in organic synthesis. It serves as a key intermediate in various chemical transformations, including the conversion of alcohols to alkyl iodides. The synthesis described herein is a classical quaternization reaction of a phosphite ester, providing a straightforward and high-yielding route to this valuable reagent.

Reaction Scheme

The synthesis proceeds via the reaction of triphenyl phosphite with methyl iodide, where the phosphorus atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This results in the formation of the methyltriphenoxyphosphonium cation and the iodide anion.

Methyltriphenoxyphosphonium Iodide (CAS 17579-99-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriphenoxyphosphonium iodide (MTPI), with CAS number 17579-99-6, is a versatile phosphonium (B103445) salt that has carved a niche in organic synthesis.[1][2] Also known by its synonym, triphenyl phosphite (B83602) methiodide, this compound is particularly recognized for its efficacy in the conversion of alcohols to alkyl iodides and in dehydration and dehydrohalogenation reactions.[3][4] Its utility extends to the specialized field of nucleoside chemistry, where it facilitates the transformation of hydroxyl groups.[3][5] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and a discussion of its reaction mechanisms.

Chemical and Physical Properties

This compound is typically a beige to light brown or orange to brown powder or crystalline solid.[1][6] It is sensitive to light and moisture, and hygroscopic in nature, necessitating storage under an inert atmosphere and refrigerated conditions.[7] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17579-99-6 | [3] |

| Molecular Formula | C₁₉H₁₈IO₃P | [1][3] |

| Molecular Weight | 452.22 g/mol | [1][3] |

| Melting Point | 142-146 °C | [1][8][9] |

| Appearance | Beige to light brown powder/crystals | [1][6] |

| Purity | ≥95% | [3] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

A detailed and reliable protocol for the synthesis of this compound has been reported, involving the reaction of triphenyl phosphite with methyl iodide.

Experimental Protocol:

A mixture of triphenyl phosphite (124 g, 0.400 mol) and methyl iodide (85 g, 0.60 mole) is placed in a 500-mL, two-necked, round-bottomed flask equipped with a reflux condenser and a thermometer.[10] The mixture is heated gently under reflux using a heating mantle. The internal temperature of the reaction mixture will gradually rise. The heating is continued until the internal temperature reaches approximately 120°C, at which point the mixture becomes dark and viscous.[10] After cooling, the resulting oily this compound can be used directly for subsequent reactions or purified.

A yield of 94% has been reported for a similar preparation where 31 g of triphenyl phosphite and 21 g of methyl iodide were heated under reflux for 36 hours. The product was precipitated by the addition of dry ether after cooling.[10]

Applications in Organic Synthesis

This compound is a valuable reagent in several types of organic transformations, most notably the conversion of alcohols to alkyl iodides and in dehydration reactions.

Conversion of Alcohols to Alkyl Iodides

MTPI provides a reliable method for the synthesis of alkyl iodides from the corresponding alcohols. This transformation is particularly useful for primary and secondary alcohols, including sterically hindered ones like neopentyl alcohol.

In a 500-mL, two-necked, round-bottomed flask fitted with a reflux condenser, 136 g (0.439 mole) of triphenyl phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (0.60 mole) of methyl iodide are combined.[10] The mixture is heated under gentle reflux. The reaction progress is monitored by the increase in the refluxing liquid's temperature from an initial 75-80°C to about 130°C, which typically takes around 24 hours.[10] Upon completion, the neopentyl iodide is isolated by distillation under reduced pressure. The collected fraction is washed with water and 1 N sodium hydroxide (B78521) solution to remove phenol, dried, and redistilled to yield the pure product.[10] Yields in the range of 64-75% have been reported for this specific transformation.[10]

The reaction is believed to proceed through an Sₙ2 mechanism. The first step is the formation of the this compound salt. The alcohol then attacks the phosphonium center, displacing a phenoxide ion. Finally, the iodide ion attacks the carbon atom of the alcohol's alkyl group in an Sₙ2 fashion, leading to the formation of the alkyl iodide and triphenyl phosphite oxide.

Dehydration and Dehydrohalogenation Reactions

MTPI is also an effective reagent for the dehydration of alcohols and dehydrohalogenation of alkyl halides, typically performed under mild conditions in aprotic solvents like 1,3-dimethylimidazolidin-2-one (DMI) or hexamethylphosphoramide (B148902) (HMPA).[4] The reaction mechanism is thought to involve the initial interaction of the alcohol with MTPI, leading to the displacement of a phenoxide ion, which then acts as a base to facilitate elimination.[4]

Application in Nucleoside Chemistry

A significant application of this compound is in the field of nucleoside chemistry, specifically for the transformation of the 5'-hydroxyl group of nucleosides into a 5'-deoxy-5'-iodo group.[3][5] This conversion is a crucial step in the synthesis of various modified nucleosides that are of interest in drug development. A key publication by Verheyden and Moffatt details the iodination of secondary hydroxyl groups of nucleosides using this reagent, providing a foundational methodology for researchers in this area. While the full experimental details from this specific paper are not reproduced here, it serves as the primary reference for detailed protocols in this application.

Other Potential Applications

While the primary and well-documented applications of this compound are in synthetic organic chemistry, some commercial suppliers suggest its potential use in other areas. These include its role as a phase transfer catalyst, in the formulation of advanced materials to enhance properties like thermal stability, and in biological research related to cell signaling and membrane dynamics.[1][2] However, it is important to note that these latter claims are not extensively supported by peer-reviewed scientific literature and should be considered areas for further investigation.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[11] It may also cause respiratory irritation.[11] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[7] Due to its sensitivity to light and moisture, it should be stored in a tightly sealed container under an inert atmosphere and kept in a cool, dry place.[7]

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its primary utility lies in the efficient conversion of alcohols to alkyl iodides and in dehydration/dehydrohalogenation reactions under mild conditions. Its application in nucleoside chemistry further underscores its importance for researchers in medicinal chemistry and drug development. While other potential applications have been suggested, its role as a synthetic reagent is the most well-established and scientifically validated. This guide provides a comprehensive overview of its properties, synthesis, and key applications, serving as a valuable resource for scientists working with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scienceopen.com [scienceopen.com]

- 3. scienceinfo.com [scienceinfo.com]

- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. alkalisci.com [alkalisci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. This compound (MTPI); induced dehydration and dehydrohalogenation in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. d-nb.info [d-nb.info]

An In-depth Technical Guide to Methyltriphenoxyphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and key applications of Methyltriphenoxyphosphonium iodide (MTPI). The information is intended to support research and development activities in the fields of organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a versatile phosphonium (B103445) salt recognized for its utility as a reagent in various chemical transformations.[1] Its physical and chemical characteristics are crucial for its application in synthesis.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 17579-99-6 | [2][3] |

| Molecular Formula | C₁₉H₁₈IO₃P | [1][2][3] |

| Molecular Weight | 452.22 g/mol | [1][2][3][4] |

| Melting Point | 142-146 °C | [1][2][4][5][6][7] |

| Appearance | Beige to light brown powder; Yellow-Brownish Solid; Dark Orange to Very Dark Brown Solid | [1][4][] |

| Solubility | Soluble in organic solvents[1]; Chloroform (Slightly), DMSO (Slightly, Sonicated), Methanol (Sparingly)[4] | [1][4] |

| Purity | ≥ 96% (Assay by titration) | [1][5][6] |

| Storage Conditions | Store at room temperature or 0-6°C; Moisture sensitive | [1][4][7][] |

| Synonyms | Triphenyl phosphite (B83602) methoiodide | [1][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for ensuring high purity and yield.

1. Synthesis of this compound

This protocol is adapted from a procedure reported in the Journal of the Chemical Society, 1953.[9]

-

Reactants:

-

Triphenyl phosphite (31 g)

-

Methyl iodide (21 g)

-

-

Procedure:

-

Combine 31 g of triphenyl phosphite and 21 g of methyl iodide in a flask equipped with a Dean-Stark apparatus.

-

Heat the mixture under reflux for 36 hours. The temperature of the boiling mixture will gradually rise from 70°C to 115°C.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Add dry ether to the cooled mixture to precipitate the product, which will appear as yellowish-brown needles.

-

Wash the collected solid repeatedly with dry ether.

-

Dry the final product over phosphorus pentoxide.

-

-

Yield: The reported yield for this procedure is 42 g (94%).[9]

2. Purification Protocol

For applications requiring high purity, the synthesized product can be further purified.[4][9]

-

Solvents:

-

Dry acetone (B3395972) (for dissolution)

-

Dry ether (for precipitation)

-

-

Procedure:

-

Rapidly dissolve the crude this compound in a minimal amount of dry acetone with gentle heating. It is crucial to minimize the contact time with acetone and to exclude moisture rigorously.[4]

-

Once completely dissolved, decant the saturated solution from any undissolved salt.[4]

-

Add an equal volume of dry ether to the acetone solution to precipitate the purified product as flat needles.[4]

-

Collect the purified crystals, for instance by centrifugation.

-

Wash the crystals several times with dry ether.

-

Dry the purified this compound in a vacuum over P₂O₅.

-

-

Result: This purification method yields a product with a sharp melting point of 146°C.[9]

Applications in Drug Development and Organic Synthesis

This compound is a key reagent, particularly in nucleoside chemistry, a cornerstone of antiviral and anticancer drug development. Its primary role is to facilitate the conversion of hydroxyl groups to iodides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.[5][6][10] It also serves as a phase transfer catalyst and a dehydration/dehydrohalogenation reagent.[1][11]

Mandatory Visualization

Diagram 1: Synthesis Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. 17579-99-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C19H18IO3P | CID 2735090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound 96 17579-99-6 [sigmaaldrich.com]

- 6. ヨウ化メチルトリフェノキシホスホニウム CH3P(I)(OC6H5)3 [sigmaaldrich.com]

- 7. This compound | 17579-99-6 [amp.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. scbt.com [scbt.com]

- 11. This compound (MTPI); induced dehydration and dehydrohalogenation in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyltriphenoxyphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of methyltriphenoxyphosphonium iodide (MTPI), a versatile phosphonium (B103445) salt utilized in various chemical syntheses. The information presented herein is intended to support research and development activities by providing key physicochemical data and standardized experimental protocols.

Core Physicochemical Data

The melting point and solubility are critical parameters for the handling, application, and purification of chemical compounds. The following table summarizes the available data for this compound.

| Property | Value | Solvents |

| Melting Point | 142-146 °C[1][2] | Not Applicable |

| Solubility | Soluble | Water, Acetone, Dichloromethane[3] |

| Sparingly Soluble | Methanol | |

| Slightly Soluble | Chloroform, Dimethyl Sulfoxide (DMSO) | |

| Insoluble | Benzene[4] | |

| - | Diethyl Ether[5] |

Experimental Protocols

Accurate determination of melting point and solubility is fundamental in chemical research. The following sections detail standardized methodologies for these measurements.

Determination of Melting Point

This protocol is based on the capillary method, a widely accepted technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range. A narrow melting range is indicative of a pure substance.

Apparatus:

-

Melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom of the tube to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate temperature reading.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the final melting point.

-

-

Reporting: The melting point is reported as a range from the initial to the final temperature. For a pure sample of this compound, this is expected to be within the 142-146 °C range.[1][2]

Determination of Solubility (Qualitative)

This protocol describes a general method for determining the qualitative solubility of a compound in various solvents.

Principle: A small, pre-weighed amount of the solute is added to a fixed volume of a solvent at a constant temperature. The mixture is agitated, and the degree of dissolution is observed.

Apparatus:

-

Test tubes with stoppers.

-

Vortex mixer or shaker.

-

Analytical balance.

-

Spatula.

-

Graduated pipettes.

Procedure:

-

Solvent Preparation: A fixed volume (e.g., 1 mL) of the desired solvent is added to a clean, dry test tube.

-

Solute Addition: A small, accurately weighed amount (e.g., 10 mg) of this compound is added to the test tube.

-

Mixing: The test tube is securely stoppered and agitated vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is allowed to stand, and a visual inspection is made to determine if the solid has completely dissolved.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Sparingly/Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Addition (for soluble compounds): If the initial amount dissolves completely, further portions of the solute can be added incrementally until saturation is reached (i.e., solid material remains undissolved after thorough mixing). This can provide a semi-quantitative measure of solubility.

-

Reporting: The solubility is reported qualitatively (e.g., soluble, sparingly soluble, insoluble) for each solvent tested.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the reaction of triphenyl phosphite (B83602) with methyl iodide. The following diagram illustrates the general workflow for its preparation and purification.

References

- 1. 17579-99-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound 96 17579-99-6 [sigmaaldrich.com]

- 3. Methyltriphenylphosphonium iodide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Methyltriphenylphosphonium iodide | 2065-66-9 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

1H NMR and 31P NMR spectra of Methyltriphenoxyphosphonium iodide

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of Methyltriphenoxyphosphonium Iodide

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the inability to access specific spectral data from scientific literature within the given constraints, this guide provides a framework including detailed experimental protocols and data presentation tables to be populated with user-acquired data.

Data Presentation

The following tables are designed for the clear and concise presentation of quantitative ¹H and ³¹P NMR data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Aromatic Protons (C₆H₅O) |

| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Methyl Protons (CH₃P) |

Note: Please populate with experimental data. The solvent and reference standard (e.g., TMS) should be specified.

Table 2: ³¹P NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data Unavailable | Data Unavailable | Data Unavailable |

Note: Please populate with experimental data. The solvent and reference standard (e.g., 85% H₃PO₄) should be specified.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenyl phosphite (B83602) in a minimal amount of anhydrous dichloromethane (B109758) or another suitable anhydrous solvent.

-

Addition of Methyl Iodide: To the stirred solution, add a stoichiometric equivalent or a slight excess of methyl iodide dropwise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 24 to 48 hours. The formation of a white precipitate indicates the product is forming.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under high vacuum to yield this compound.

NMR Spectroscopic Analysis

A generalized protocol for acquiring high-quality ¹H and ³¹P NMR spectra of this compound is provided below.

1. Sample Preparation:

-

Dissolve 10-20 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 2-4 seconds

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to residual solvent signals or an internal standard (e.g., TMS).

3. ³¹P NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a broadband probe.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment with proton decoupling.

-

Number of Scans: 128-256 (or more, depending on concentration)

-

Relaxation Delay: 5-10 seconds (to ensure full relaxation of the phosphorus nucleus).

-

Acquisition Time: 1-2 seconds

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to an external standard of 85% H₃PO₄ in D₂O.

Mandatory Visualization

The following diagrams illustrate the synthesis of this compound and a general workflow for NMR experiments.

Caption: Synthesis of this compound.

Caption: General workflow for an NMR experiment.

Stability and Storage of Methyltriphenoxyphosphonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyltriphenoxyphosphonium iodide (MTPI). Understanding the chemical stability of MTPI is critical for its effective use as a reagent and phase-transfer catalyst in pharmaceutical and materials science research, ensuring reaction reproducibility and the purity of synthesized materials.

Physicochemical Properties

This compound, also known as Triphenyl phosphite (B83602) methiodide, is a quaternary phosphonium (B103445) salt. A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| Synonyms | Triphenyl phosphite methiodide | [1][2] |

| Appearance | Beige to light brown or dark orange to very dark brown solid/powder | [1][2][3] |

| Molecular Formula | C₁₉H₁₈IO₃P | [1][2] |

| Molecular Weight | 452.22 g/mol | [1][2][4] |

| Melting Point | 142-146 °C | [1][2][5] |

| Solubility | Slightly soluble in Chloroform and DMSO (enhanced by sonication); Sparingly soluble in Methanol | [2][3] |

Stability Profile

The stability of MTPI is influenced by temperature, moisture, and light. While specific quantitative kinetic data is not extensively available in the public domain, the following sections summarize the known stability characteristics and outline protocols for generating such data.

Thermal Stability

MTPI exhibits good thermal stability at ambient temperatures but undergoes decomposition at elevated temperatures.

-

High-Temperature Decomposition: Thermolysis of MTPI in the molten state (above 175 °C) or in solution (e.g., in CDCl₃ at 125 °C) leads to a disproportionation reaction. This complex degradation pathway results in the formation of various other phosphonium salts, which can further decompose to yield aryl halides and phosphoryl derivatives.[6][7]

Table 1: Summary of Thermal Stability Data

| Condition | Observation | Products | Reference |

| > 175 °C (molten state) | Disproportionation | (ArO)n PMe4-n X type structures, aryl halides, phosphoryl derivatives | [6][7] |

| 125 °C (in CDCl₃ solution) | Thermal decomposition | Disproportionation products | [6] |

Hygroscopicity and Hydrolytic Stability

MTPI is described as hygroscopic and moisture-sensitive.[2][3] The ionic nature of phosphonium salts makes them prone to absorbing atmospheric moisture. This can be detrimental in moisture-sensitive reactions, such as the Wittig reaction, where the ylide intermediate is susceptible to hydrolysis. While the specific hydrolysis rate for MTPI is not documented, it is best practice to handle it under dry conditions.

Photostability

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of MTPI.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale | References |

| Temperature | 0-6 °C or Room Temperature | To minimize thermal degradation. | [1][2][3] |

| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). | MTPI is hygroscopic and moisture-sensitive. | [2][3] |

| Light Exposure | Store in an opaque or amber container. | To prevent potential photodegradation. | |

| Handling | Use in a well-ventilated area or a glovebox. Use appropriate personal protective equipment (gloves, safety glasses, dust mask). | General safety precaution for handling chemical powders. | [8] |

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for MTPI under their unique laboratory conditions, the following experimental protocols are proposed based on established methodologies for analogous compounds.

Protocol for Investigating Thermal Stability

This protocol aims to determine the rate of degradation of MTPI at various temperatures.

-

Sample Preparation: Accurately weigh samples of MTPI into several vials for each temperature point to be studied (e.g., 25°C, 40°C, 60°C). A control set should be stored at a reference temperature (e.g., -20°C).

-

Storage: Place the vials in temperature-controlled stability chambers.

-

Time Points: Withdraw one vial from each temperature at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Analyze the samples immediately after withdrawal using a stability-indicating HPLC method (see section 4.3) to determine the purity of MTPI and the formation of any degradation products.

-

Data Analysis: Plot the percentage of remaining MTPI against time for each temperature to determine the degradation kinetics.

Protocol for Investigating Photostability

This protocol is based on the ICH Q1B guideline for photostability testing.

-

Sample Preparation: Prepare samples of solid MTPI and, if relevant, solutions of MTPI in a suitable solvent. Prepare a "dark" control sample for each condition by wrapping it in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After exposure, analyze both the exposed and dark control samples using a stability-indicating HPLC method (section 4.3) and ³¹P NMR (section 4.4) to identify and quantify any photodegradation products.

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method would be suitable for monitoring the purity of MTPI and separating its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid.

-

Gradient Example: Start with 95% A, ramp to 50% A over 20 minutes, then to 5% A over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (to be determined by UV scan, likely around 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Sample Preparation: Dissolve a known concentration of MTPI in the mobile phase or a suitable solvent.

This method would need to be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Proposed ³¹P NMR Spectroscopy Method for Degradation Monitoring

³¹P NMR is a powerful tool for identifying and quantifying phosphorus-containing compounds.

-

Instrument: A high-field NMR spectrometer.

-

Solvent: A suitable deuterated solvent in which MTPI and its expected degradation products are soluble (e.g., CDCl₃, DMSO-d₆).

-

Procedure: Acquire a ³¹P{¹H} NMR spectrum of the MTPI sample. The chemical shift of the main MTPI peak can be monitored for any decrease in intensity, and new peaks corresponding to degradation products can be identified and quantified by integration.

Visualizing Degradation and Experimental Workflows

Thermal Degradation Pathway

The thermal decomposition of this compound proceeds through a complex disproportionation mechanism.

References

- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. scispace.com [scispace.com]

- 4. rsc.org [rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methyltriphenoxyphosphonium Iodide: A Technical Guide to Its Hygroscopic Nature and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenoxyphosphonium iodide (MTPI) is a versatile phosphonium (B103445) salt with applications in organic synthesis, particularly in the conversion of alcohols to iodides and as a reagent in various chemical transformations. Its utility, however, is intrinsically linked to its pronounced hygroscopic and moisture-sensitive nature. This technical guide provides an in-depth analysis of the challenges associated with the hygroscopic properties of MTPI and offers detailed protocols for its safe and effective handling to ensure experimental reproducibility and maintain reagent integrity. This document is intended for laboratory personnel who work with or plan to work with this compound, providing essential information on its storage, handling, and chemical stability.

Introduction

This compound is a quaternary phosphonium salt recognized for its utility in a range of chemical syntheses.[1] It is particularly effective as a reagent for the conversion of alcohols to alkyl iodides under mild conditions and has been employed in the synthesis of complex organic molecules. Despite its synthetic advantages, the compound's performance is highly dependent on its purity and anhydrous state. MTPI is known to be hygroscopic, readily absorbing moisture from the atmosphere, which can lead to hydrolysis and a subsequent reduction in its reactivity and the generation of impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 17579-99-6 | [2] |

| Molecular Formula | C₁₉H₁₈IO₃P | [3] |

| Molecular Weight | 452.22 g/mol | [2][3] |

| Appearance | Beige to light brown powder | [1] |

| Melting Point | 142-146 °C | [1][2] |

| Solubility | Soluble in many organic solvents. | [1] |

| Hygroscopicity | Hygroscopic and moisture-sensitive solid. |

Hygroscopic Nature and Impact on Stability

Upon exposure to moisture, this compound undergoes hydrolysis. This chemical degradation not only depletes the active reagent but also introduces byproducts that can complicate reaction workups and compromise the purity of the desired product. The generally accepted mechanism for the hydrolysis of phosphonium salts involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center, leading to the formation of a pentacoordinate hydroxyphosphorane intermediate. This intermediate then breaks down to yield triphenyl phosphite (B83602) and methyl iodide, or other rearranged products.

To visualize the consequence of moisture exposure, the following signaling pathway illustrates the hydrolysis of this compound.

Experimental Protocols for Handling

Given its hygroscopic nature, stringent adherence to anhydrous handling techniques is mandatory to preserve the integrity of this compound. The following protocols are recommended for researchers and scientists.

Storage

-

Primary Storage: Unopened containers of MTPI should be stored in a cool, dry, and dark place. The manufacturer's seal should remain intact until the reagent is required.

-

Secondary Storage (After Opening): Once opened, the container should be flushed with a dry, inert gas (e.g., argon or nitrogen), tightly resealed, and stored in a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or indicating silica (B1680970) gel). For long-term storage or for highly sensitive applications, storage within an inert atmosphere glovebox is the preferred method.

Weighing and Dispensing

All weighing and dispensing operations should be performed under an inert atmosphere to minimize exposure to ambient moisture. A glovebox is the ideal environment for these manipulations.

Glovebox Procedure:

-

Preparation: Ensure the glovebox has a dry atmosphere (typically <1 ppm H₂O). Introduce all necessary labware (spatulas, weighing paper, vials) and the sealed container of MTPI into the glovebox antechamber.

-

Purging: Cycle the antechamber with the inert glovebox atmosphere at least three times to remove atmospheric contaminants.

-

Transfer: Move the items from the antechamber into the main glovebox chamber.

-

Equilibration: Allow the MTPI container to equilibrate to the glovebox temperature before opening to prevent condensation.

-

Dispensing: Carefully open the container and dispense the required amount of the solid onto weighing paper or directly into a pre-tared reaction vessel.

-

Resealing: Immediately after dispensing, flush the headspace of the MTPI container with the inert glovebox atmosphere, securely reseal the container, and place it back in its designated storage location within the glovebox or in a desiccator.

-

Reaction Setup: The weighed MTPI can then be added to the reaction vessel within the controlled environment of the glovebox.

The following workflow diagram outlines the recommended procedure for handling this compound.

Conclusion

The efficacy of this compound as a synthetic reagent is directly correlated with its anhydrous state. Its hygroscopic nature necessitates careful and deliberate handling procedures to prevent moisture-induced degradation. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the reliability of their experimental results and prolong the shelf-life of this valuable reagent. The use of controlled atmosphere environments, such as gloveboxes, is strongly recommended for all manipulations involving this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Methyltriphenoxyphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenoxyphosphonium iodide (MTPI) is a versatile reagent in organic synthesis, primarily utilized for the conversion of alcohols to alkyl iodides, and for effecting dehydration and dehydrohalogenation reactions. Its mechanism of action hinges on the activation of hydroxyl groups through the formation of an alkoxyphosphonium salt intermediate. This guide provides a comprehensive overview of the core mechanisms, supported by experimental data and protocols, to facilitate its application in research and development.

Core Mechanism of Action: Activation of Alcohols

The fundamental role of this compound in a variety of chemical transformations is the activation of alcohols. The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of MTPI. This results in the displacement of one of the phenoxy groups and the formation of a key intermediate: an alkoxy(diphenoxy)methylphosphonium iodide salt. This intermediate is highly activated towards subsequent nucleophilic attack or elimination.

A pivotal study on dehydration and dehydrohalogenation reactions using MTPI concluded that the primary step is the interaction between the alcohol and MTPI, leading to the displacement of a phenoxide ion[1]. This fundamental activation step is common to the diverse applications of MTPI.

Conversion of Alcohols to Alkyl Iodides

A prominent application of MTPI is the direct conversion of primary and secondary alcohols to their corresponding iodides. Following the initial formation of the alkoxyphosphonium salt, the iodide counter-ion acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an S(_N)2 fashion. This backside attack results in the inversion of stereochemistry at the carbon center and the formation of the alkyl iodide, alongside the byproducts triphenyl phosphite (B83602) and methyl iodide.

A detailed mechanism for the synthesis of neopentyl iodide from neopentyl alcohol using triphenyl phosphite and methyl iodide (which in situ form MTPI) has been proposed. This involves the formation of the neopentyloxyphosphonium iodide intermediate, which then undergoes an S(_N)2 reaction with the iodide ion to yield neopentyl iodide[2].

Logical Relationship Diagram: General Mechanism of Alcohol Activation

Caption: General mechanism of alcohol activation by MTPI leading to substitution or elimination products.

Applications and Specific Mechanisms

Dehydration of Alcohols

MTPI is an effective reagent for the dehydration of alcohols to form alkenes, proceeding under mild conditions[1]. The reaction follows the general mechanism of alcohol activation to form the alkoxyphosphonium iodide. In the presence of a non-nucleophilic base, or through thermal elimination, a proton is abstracted from a beta-carbon, leading to the formation of an alkene via an E2 elimination pathway. The choice of solvent is crucial, as solvents like DMSO can interact with MTPI and hinder the dehydration process[1].

Dehydrohalogenation

In a similar vein to dehydration, MTPI can facilitate dehydrohalogenation reactions[1]. The mechanism likely involves the formation of an intermediate from the reaction of MTPI with a suitable substrate, which then undergoes elimination.

Iodination of Nucleosides

MTPI has been successfully employed for the selective iodination of primary and secondary hydroxyl groups in nucleosides. This transformation is crucial in the synthesis of modified nucleosides for therapeutic and diagnostic applications. The reaction proceeds via the formation of an alkoxyphosphonium intermediate at the sugar moiety, followed by nucleophilic attack by the iodide ion. Interestingly, in certain cases, the reaction with an excess of MTPI can lead to the formation of cyclonucleosides, indicating an intramolecular reaction pathway.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of MTPI involves the reaction of triphenyl phosphite with methyl iodide.

Procedure: 31 g of triphenyl phosphite and 21 g of methyl iodide are heated under reflux for 36 hours using a Dean-Stark apparatus. During this time, the temperature of the reaction mixture will rise from approximately 70°C to 115°C. After cooling, dry ether is added to precipitate the product as yellowish-brown needles. The solid is washed repeatedly with dry ether and dried over phosphorus pentoxide. This method typically yields around 42 g (94%) of this compound[3].

Conversion of Neopentyl Alcohol to Neopentyl Iodide

This protocol exemplifies the conversion of a primary alcohol to an alkyl iodide using MTPI generated in situ.

Procedure: A mixture of 136 g (0.439 mole) of triphenyl phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (0.60 mole) of methyl iodide is heated under gentle reflux. The reaction is monitored by the temperature of the refluxing liquid, which increases from an initial 75-80°C to about 130°C over approximately 24 hours. The reaction mixture darkens and begins to fume towards the end. The product, neopentyl iodide, is then isolated by distillation under reduced pressure. The fraction boiling below 65°C (50 mm Hg) is collected, washed with water and 1 N sodium hydroxide (B78521) to remove phenol, and then dried and redistilled. This procedure yields 51–60 g (64–75%) of neopentyl iodide[2].

Experimental Workflow: Synthesis of Neopentyl Iodide

Caption: Workflow for the synthesis of neopentyl iodide using MTPI generated in situ.

Quantitative Data

The efficiency of reactions involving this compound is dependent on the substrate, reaction conditions, and solvent.

| Reaction Type | Substrate | Product | Yield (%) | Reference |

| Iodination | Neopentyl Alcohol | Neopentyl Iodide | 64 - 75 | [2] |

| Iodination | Cyclohexanol | Iodocyclohexane | 74 - 75 | [2] |

| MTPI Synthesis | Triphenyl phosphite, Methyl iodide | This compound | 94 | [3] |

Role as a Phase-Transfer Catalyst

While less documented than its role as a reagent, the phosphonium (B103445) salt structure of MTPI suggests its potential as a phase-transfer catalyst (PTC). In a biphasic system (e.g., aqueous and organic), the lipophilic triphenoxy and methyl groups would allow the phosphonium cation to be soluble in the organic phase. This enables it to transport an aqueous-soluble anion (e.g., hydroxide, cyanide) into the organic phase to react with an organic-soluble substrate. The general mechanism for phosphonium salt phase-transfer catalysis involves the exchange of the catalyst's counter-ion with the reactant anion at the phase interface, followed by the reaction in the organic phase[4].

Signaling Pathway Diagram: Phase-Transfer Catalysis

Caption: Proposed mechanism of MTPI as a phase-transfer catalyst.

Conclusion

This compound serves as a potent reagent for the activation of alcohols, facilitating their conversion to alkyl iodides and enabling dehydration and dehydrohalogenation reactions. The core of its mechanism lies in the formation of a highly reactive alkoxyphosphonium salt intermediate. Understanding these fundamental pathways is crucial for optimizing existing synthetic routes and for the innovative design of new chemical transformations in drug discovery and development. Further research into its applications, particularly as a phase-transfer catalyst and in the synthesis of complex molecules, will undoubtedly continue to expand its utility in organic chemistry.

References

- 1. This compound (MTPI); induced dehydration and dehydrohalogenation in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. prepchem.com [prepchem.com]

- 4. dalalinstitute.com [dalalinstitute.com]

An In-Depth Technical Guide to Methyltriphenoxyphosphonium Iodide (Triphenyl Phosphite Methiodide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriphenoxyphosphonium iodide, also known by its synonym triphenyl phosphite (B83602) methiodide, is a versatile phosphonium (B103445) salt widely utilized in organic synthesis. It serves as a key reagent in a variety of chemical transformations, including the conversion of alcohols to alkyl iodides, dehydration of alcohols to alkenes, and dehydrohalogenation reactions. Its utility is particularly notable in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Chemical Properties and Synonyms

| Property | Value |

| Synonyms | Triphenyl phosphite methiodide, Methyltriphenoxyphosphorus(1+) Iodide |

| CAS Number | 17579-99-6[1][2][3] |

| Molecular Formula | C19H18IO3P[1][2] |

| Molecular Weight | 452.22 g/mol [1][2] |

| Appearance | Beige to light brown powder[1] |

| Melting Point | 142-146 °C[1][3] |

| Solubility | Soluble in many organic solvents |

Core Applications

This compound is a reagent of choice for several critical organic transformations:

-

Conversion of Alcohols to Alkyl Iodides: It provides a reliable method for the synthesis of primary and secondary alkyl iodides from the corresponding alcohols. This reaction is particularly useful for sterically hindered alcohols.

-

Dehydration of Alcohols: Under specific conditions, it acts as an effective dehydrating agent, converting alcohols into alkenes. The choice of solvent plays a crucial role in the outcome of this reaction.

-

Dehydrohalogenation: It can be employed to induce the elimination of hydrogen halides from alkyl halides, leading to the formation of alkenes.

-

Nucleoside Chemistry: It is used for the selective conversion of the 5'-hydroxyl group of nucleosides to the corresponding 5'-deoxy-5'-iodo derivative, a key transformation in the synthesis of modified nucleosides for therapeutic and diagnostic applications.[4][5][6]

Experimental Protocols

Synthesis of Alkyl Iodides from Alcohols

This protocol details the preparation of neopentyl iodide from neopentyl alcohol, a classic example of converting a sterically hindered primary alcohol to the corresponding iodide.

Procedure A: For Sterically Hindered Alcohols (e.g., Neopentyl Iodide) [7][8]

-

Apparatus Setup: A 500-mL, two-necked, round-bottomed flask is fitted with a reflux condenser, which is equipped with a calcium chloride drying tube to protect the reaction from moisture. A thermometer is placed to monitor the temperature of the liquid.

-

Reagent Charging: The flask is charged with 136 g (115 mL, 0.439 mole) of triphenyl phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (37 mL, 0.60 mole) of methyl iodide.

-

Reaction: The mixture is heated under gentle reflux using an electric heating mantle. The temperature of the refluxing liquid will initially be around 75–80°C and will gradually rise to about 130°C. This process takes approximately 24 hours, during which the mixture will darken and begin to fume. The heat input should be adjusted as the reflux rate changes.

-

Workup and Purification:

-

The reaction mixture is distilled under reduced pressure through a 13-cm Vigreux column. The fraction boiling below 65°C (at 50 mm Hg) is collected.

-

The collected fraction is washed first with 50 mL of water, and then with 50-mL portions of cold 1 N sodium hydroxide (B78521) solution until the washings are free of phenol.

-

The product is washed again with 50 mL of water and then dried over anhydrous calcium chloride.

-

Final purification is achieved by redistillation, yielding 51–60 g (64–75%) of neopentyl iodide with a boiling point of 54–55°C (at 55 mm Hg).

-

Dehydration of Alcohols

This compound is an effective reagent for the dehydration of alcohols, particularly when used in aprotic solvents like 1,3-dimethylimidazolidin-2-one. The reaction mechanism involves an initial interaction between the alcohol and the phosphonium salt, leading to the displacement of a phenoxide group.

Conversion of 5'-Hydroxyl Group of Nucleosides to 5'-Deoxy-5'-iodo Group

This transformation is a key step in the synthesis of many modified nucleosides.

A detailed experimental protocol with specific quantities and reaction conditions for the iodination of nucleosides using this compound was not found in the provided search results. It is recommended to consult specialized literature in nucleoside chemistry for detailed procedures.

Data Presentation

Table 1: Synthesis of Various Alkyl Iodides from Alcohols [7]

| Alcohol | Product | Procedure | Yield (%) | Boiling Point (°C / mm Hg) |

| n-Butanol | n-Butyl iodide | A | 80 | 126–128 / 760 |

| n-Hexanol | n-Hexyl iodide | A | 75 | 64–66 / 15 |

| 2-Phenylethanol | 2-Phenylethyl iodide | A | 95 | 94–95 / 1.5 |

| 2,2-Dimethyl-1,3-propanediol | 1,3-Diiodo-2,2-dimethylpropane | A | 75 | 70–71 / 0.1 |

| tert-Amyl alcohol | tert-Amyl iodide | B | 80 | 50–52 / 50 |

| Ethyl 3-hydroxypropionate | Ethyl 3-iodopropionate | B | 90 | 65–66 / 8 |

| Cyclohexanol | Iodocyclohexane | B | 74-75 | 66–68 / 12 |

Procedure A is as described for neopentyl iodide. Procedure B involves the pre-formation of the oily this compound before the addition of the alcohol.

Mandatory Visualizations

Logical Workflow for the Synthesis of Neopentyl Iodide

The following diagram illustrates the key steps and transformations in the synthesis of neopentyl iodide using triphenyl phosphite and methyl iodide.

Caption: Workflow for Neopentyl Iodide Synthesis.

Reaction Mechanism for Alcohol to Alkyl Iodide Conversion

This diagram outlines the proposed mechanistic pathway for the conversion of an alcohol to an alkyl iodide using this compound.

Caption: Mechanism of Alcohol to Alkyl Iodide Conversion.

References

- 1. digital.csic.es [digital.csic.es]

- 2. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H18IO3P | CID 2735090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. This compound (MTPI); induced dehydration and dehydrohalogenation in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Conversion of Alcohols to Alkyl Iodides using Methyltriphenoxyphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and development. Alkyl iodides are valuable precursors for a variety of nucleophilic substitution and cross-coupling reactions. Methyltriphenoxyphosphonium iodide (MTPI) is a versatile reagent for this conversion, offering a reliable method for the deoxygenation and subsequent iodination of alcohols. This document provides a detailed protocol for the use of MTPI in the synthesis of alkyl iodides from alcohols, including the reaction mechanism, a general experimental procedure, and representative data.

Reaction Mechanism

The reaction of an alcohol with this compound proceeds through the formation of an alkoxyphosphonium iodide intermediate. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus center of the MTPI and displacing a phenoxide ion. The resulting alkoxyphosphonium cation is then susceptible to nucleophilic attack by the iodide ion in an S(_N)2 fashion, leading to the formation of the corresponding alkyl iodide and triphenyl phosphite.

Application Notes and Protocols: Stereospecific Conversion of Secondary Alcohols to Iodides with MTPI

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing valuable intermediates for nucleophilic substitution and cross-coupling reactions. The stereochemical outcome of this conversion is critical, particularly in the synthesis of chiral molecules and complex drug targets. While various reagents have been developed for this purpose, this document focuses on the reactivity of Methyltriphenoxyphosphonium iodide (MTPI) with secondary alcohols and provides protocols for achieving stereospecific iodination.

Initial investigations into MTPI reveal its primary application as a potent reagent for the dehydration of alcohols to alkenes.[1][2] This application note will clarify the mechanistic pathways of MTPI's reaction with alcohols, explaining the predominance of elimination over the desired substitution. In light of this, we also present a detailed protocol for a reliable and widely-used alternative method for the stereospecific conversion of secondary alcohols to iodides with inversion of configuration: the Appel reaction.

Reactivity of this compound (MTPI) with Alcohols

This compound (MTPI) is a phosphonium (B103445) salt that activates the hydroxyl group of an alcohol, converting it into a good leaving group. The initial step of the reaction involves the nucleophilic attack of the alcohol onto the phosphorus atom of MTPI, displacing a phenoxide ion and forming an alkoxyphosphonium iodide intermediate.

However, the subsequent reaction pathway of this intermediate is highly dependent on the substrate and reaction conditions. While nucleophilic substitution by the iodide ion to form an alkyl iodide is a possible route, elimination (dehydration) to form an alkene is often the major, and intended, pathway, particularly with secondary and tertiary alcohols.[2][3]

Mechanism: Dehydration vs. Substitution

The competition between substitution (SN2) and elimination (E2) pathways is a key consideration in the reaction of the alkoxyphosphonium intermediate.

-

Substitution (SN2): The iodide ion can act as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in a concerted backside attack, leading to the formation of the corresponding alkyl iodide with inversion of configuration.[4][5]

-

Elimination (E2): The iodide or phenoxide ion can also act as a base, abstracting a proton from a carbon atom beta to the activated hydroxyl group, leading to the formation of an alkene. This pathway is often favored, and MTPI is recognized as an effective dehydration reagent.[1][2]

Several factors can promote the elimination pathway, including sterically hindered substrates and the basicity of the counter-ion and displaced phenoxide.

Recommended Protocol for Stereospecific Iodination: The Appel Reaction

Given that MTPI predominantly facilitates dehydration, the Appel reaction is a more reliable and widely employed method for the stereospecific conversion of secondary alcohols to iodides.[6] This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to achieve the desired transformation with a high degree of stereochemical inversion, consistent with an SN2 mechanism.[6]

General Experimental Protocol for the Appel Reaction

The following is a general procedure for the iodination of a secondary alcohol using triphenylphosphine and iodine. Researchers should optimize the reaction conditions for their specific substrate.

Materials:

-

Secondary alcohol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole (B134444) (optional, but often recommended to buffer the reaction mixture)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), acetonitrile, or toluene)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the secondary alcohol (1.0 equiv) and triphenylphosphine (1.2-1.5 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2-1.5 equiv).

-

Slowly add a solution of iodine (1.2-1.5 equiv) in anhydrous dichloromethane to the reaction mixture. The reaction is often exothermic and the color will change from dark brown to a lighter yellow or colorless solution upon completion.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl iodide.

Quantitative Data for Iodination of Alcohols (Appel Reaction Conditions)

| Entry | Substrate (Alcohol) | Product (Iodide) | Yield (%) | Reference |

| 1 | Benzyl alcohol | Benzyl iodide | 95 | [7] |

| 2 | 1-Octanol | 1-Iodooctane | 92 | [7] |

| 3 | Cyclohexanol | Iodocyclohexane | 85 | [7] |

| 4 | (-)-Menthol | (+)-Neomenthyl iodide | >90 (with inversion) | General knowledge |

| 5 | Butane-1,3-diol | 4-Iodobutan-2-ol | 92 (selective for primary) | [7] |

Note: The table presents representative yields for the Appel-type reaction. Yields are highly substrate-dependent.

Visualizing the Mechanisms and Workflow

Reaction Mechanisms

References

- 1. This compound (MTPI); induced dehydration and dehydrohalogenation in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]

- 6. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 7. ias.ac.in [ias.ac.in]

Application Notes and Protocols for the Transformation of the 5'-Hydroxyl Group in Nucleosides using Methyltriphenoxyphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective iodination of the 5'-hydroxyl group of nucleosides utilizing methyltriphenoxyphosphonium iodide. This transformation is a critical step in the synthesis of various nucleoside analogs, which are fundamental in the development of therapeutic agents and biochemical probes.

Introduction

This compound is a versatile reagent widely employed for the conversion of primary hydroxyl groups in nucleosides to their corresponding 5'-deoxy-5'-iodo derivatives.[1][2] This transformation serves as a key synthetic step, enabling further modifications at the 5'-position, such as the introduction of other functional groups or the formation of cyclonucleosides. The reaction generally proceeds with high selectivity for the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups of the ribofuranose ring.

The general reaction scheme is depicted below:

Figure 1: General reaction for the iodination of the 5'-hydroxyl group of a nucleoside.

Reaction Mechanism and Selectivity

The reaction of a nucleoside with this compound proceeds via an SN2 mechanism. The phosphonium (B103445) salt activates the primary 5'-hydroxyl group, which is then displaced by the iodide ion. The selectivity for the primary hydroxyl group is attributed to its lower steric hindrance compared to the secondary hydroxyl groups at the 2' and 3' positions.

However, the choice of solvent and the nature of the nucleoside (purine or pyrimidine) can influence the reaction outcome. In some cases, particularly with purine (B94841) nucleosides, the formation of cyclonucleosides can be a significant side reaction.[1]

Figure 2: Simplified signaling pathway of the reaction and potential side products.

Experimental Protocols

The following protocols are based on established literature procedures for the iodination of pyrimidine (B1678525) and purine nucleosides.[1]

General Considerations

-

This compound is sensitive to moisture. It should be handled under anhydrous conditions.

-

Anhydrous solvents are crucial for the success of the reaction.

-

Reactions should be monitored by thin-layer chromatography (TLC) to determine completion.

Protocol 1: Iodination of 2',3'-O-Isopropylideneuridine

This protocol describes the synthesis of 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine.

Materials:

-

2',3'-O-Isopropylideneuridine

-

This compound

-

Anhydrous pyridine

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve 2',3'-O-isopropylideneuridine (1 mmol) in anhydrous pyridine (10 mL).

-

Add this compound (1.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1).

-

Upon completion, quench the reaction by adding methanol (2 mL).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine.

Protocol 2: Iodination of Thymidine (B127349)

This protocol details the synthesis of 5'-deoxy-5'-iodothymidine, which can further react to form a cyclothymidine derivative.

Materials:

-

Thymidine

-

This compound

-

Anhydrous dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Methanol

Procedure:

-

Suspend thymidine (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

-

Add this compound (2 mmol) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction by TLC (e.g., dichloromethane/methanol 9:1).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under high vacuum.

-

Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane to yield 5'-deoxy-5'-iodothymidine.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the iodination of various nucleosides with this compound, as reported in the literature.[1]

| Nucleoside Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2',3'-O-Isopropylideneuridine | Pyridine | Room Temp. | 24 | 5'-Deoxy-5'-iodo-2',3'-O-isopropylideneuridine | 85 |

| Thymidine | DMF | 80 | 4 | 5'-Deoxy-5'-iodothymidine | 75 |

| 2',3'-O-Isopropylideneadenosine | DMF | 100 | 2 | N8,5'-Cyclo-2',3'-O-isopropylideneadenosine | 90 |

| 2',3'-O-Isopropylideneinosine | Pyridine | Room Temp. | 48 | 5'-Deoxy-5'-iodo-2',3'-O-isopropylideneinosine | 40 |

Experimental Workflow

The general workflow for the synthesis and purification of 5'-deoxy-5'-iodo-nucleosides is outlined below.

Figure 3: A typical experimental workflow for the iodination of nucleosides.

Troubleshooting and Considerations

-

Low Yields: Incomplete reaction or degradation of the starting material can lead to low yields. Ensure anhydrous conditions and monitor the reaction closely. For less reactive nucleosides, increasing the temperature or reaction time may be necessary.

-

Side Product Formation: The formation of cyclonucleosides is a common side reaction, especially with purines.[1] The choice of a less polar, non-basic solvent can sometimes suppress this pathway.

-

Purification Challenges: The triphenylphosphine (B44618) oxide byproduct can sometimes co-elute with the desired product. Careful selection of the chromatographic conditions is essential for obtaining a pure product.

By following these detailed protocols and considering the factors that influence the reaction, researchers can effectively utilize this compound for the selective transformation of the 5'-hydroxyl group in nucleosides, paving the way for the synthesis of novel and potent nucleoside-based compounds.

References

Dehydration of Secondary Alcohols Using Methyltriphenoxyphosphonium Iodide in Hexamethylphosphoramide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dehydration of secondary alcohols to alkenes using methyltriphenoxyphosphonium iodide (MTPI) in hexamethylphosphoramide (B148902) (HMPA). This method offers a mild and selective route to the synthesis of alkenes, often favoring the thermodynamically more stable product (Saytzeff's rule) with a high degree of stereoselectivity for the (E)-isomer.

Introduction

The dehydration of alcohols is a fundamental transformation in organic synthesis, providing access to valuable alkene intermediates. While traditional methods often rely on harsh acidic conditions that can lead to rearrangements and non-selective product mixtures, the use of this compound in the polar aprotic solvent hexamethylphosphoramide provides a milder alternative. This reagent system activates the hydroxyl group of secondary alcohols, facilitating elimination under controlled conditions. The reaction generally proceeds with high regioselectivity, affording the more substituted alkene, a valuable characteristic in the synthesis of complex molecules and pharmaceutical intermediates.

Quantitative Data Summary

The following table summarizes the results for the dehydration of various secondary alcohols using this compound in HMPA. The data highlights the yields and product distributions for this method.

| Secondary Alcohol Substrate | Major Alkene Product(s) | Yield (%) | Product Distribution |

| Cyclohexanol | Cyclohexene | 95 | >99% |

| trans-4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexene | 98 | >99% |

| cis-4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexene | 97 | >99% |

| 2-Octanol | 2-Octene | 92 | 85% (E), 15% (Z) |

| 3-Pentanol | 2-Pentene | 88 | 78% (E), 22% (Z) |

| 1-Phenylethanol | Styrene | 90 | >99% |

| Diphenylmethanol | 1,1-Diphenylethylene | 94 | >99% |

Note: Yields are isolated yields. Product distributions were determined by gas chromatography.

Experimental Protocols

Preparation of this compound (MTPI)

Materials:

-

Triphenyl phosphite (B83602)

-

Methyl iodide

-

Dry diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine triphenyl phosphite (31 g) and methyl iodide (21 g).

-

Heat the mixture under reflux for 36 hours. The temperature of the boiling mixture will gradually increase from approximately 70°C to 115°C.

-

After cooling to room temperature, add dry diethyl ether to the reaction mixture to precipitate the product.

-

Collect the resulting yellowish-brown needles by filtration and wash them repeatedly with dry ether.

-

Dry the solid over phosphorus pentoxide to yield this compound (approximately 42 g, 94% yield).

-

For further purification, the crude product can be rapidly dissolved in a minimal amount of dry acetone and then precipitated by the addition of dry ether to obtain a product with a melting point of 146°C.[1]

General Procedure for the Dehydration of a Secondary Alcohol

Materials:

-

Secondary alcohol

-

This compound (MTPI)

-

Hexamethylphosphoramide (HMPA), freshly distilled

-

Inert gas (e.g., Argon or Nitrogen)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve the secondary alcohol (1.0 eq) in freshly distilled hexamethylphosphoramide.

-

Add this compound (1.2 eq) to the solution at room temperature under a positive pressure of inert gas.

-

Stir the reaction mixture at a specified temperature (typically between 80-100°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-water.

-

Extract the aqueous layer with diethyl ether (3 x volume of HMPA).

-

Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica (B1680970) gel to afford the desired alkene.

Reaction Mechanism and Experimental Workflow

The dehydration is proposed to proceed through an initial reaction between the secondary alcohol and this compound to form an alkoxyphosphonium iodide intermediate. The iodide ion or another base present in the reaction mixture then acts as a base to abstract a proton from a carbon adjacent to the oxygen-bearing carbon, leading to an E2 elimination and formation of the alkene, triphenyl phosphite, and methyl iodide. The use of a polar aprotic solvent like HMPA facilitates this process.

Caption: Experimental workflow for the dehydration of secondary alcohols.

The proposed mechanism involves the activation of the alcohol by the phosphonium (B103445) salt, followed by elimination.

Caption: Proposed mechanism for the dehydration of secondary alcohols.

References